4-Cyano-3-ethoxyphenylboronic acid
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Overview
Description
4-Cyano-3-ethoxyphenylboronic acid: is an organic compound with the molecular formula C9H10BNO3 . . The compound is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-ethoxyphenylboronic acid typically involves the reaction of an appropriate aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The general reaction scheme is as follows:
Starting Materials: 4-Cyano-3-ethoxyphenyl halide and a boronic acid derivative.
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: A mixture of water and an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The cyano group can be reduced to form amines or other nitrogen-containing derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., K2CO3), and solvents (e.g., THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Scientific Research Applications
4-Cyano-3-ethoxyphenylboronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: Used in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-Cyano-3-ethoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.
4-Cyanophenylboronic acid: Similar structure but without the ethoxy group.
Uniqueness: 4-Cyano-3-ethoxyphenylboronic acid is unique due to the presence of both a cyano group and an ethoxy group on the phenyl ring, which can influence its reactivity and applications in different ways compared to other boronic acids .
Biological Activity
4-Cyano-3-ethoxyphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is part of a broader class of boronic acids known for their ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Boronic acids, including this compound, are known to form reversible covalent bonds with diols, which allows them to modulate the activity of enzymes and proteins. This property is particularly relevant in the context of protease inhibition and receptor modulation. The compound's ability to interact with specific biological targets can lead to significant effects on cellular processes.
Inhibition Studies
Research has indicated that this compound exhibits notable inhibitory activity against certain proteases. For instance, studies have shown that compounds with similar structures can inhibit cysteine proteases effectively, suggesting that this compound may also possess this capability. The inhibition mechanism often involves the formation of a covalent bond with the active site of the enzyme, thereby blocking substrate access.
Antiviral Activity
Recent studies have highlighted the antiviral properties of boronic acids. Specifically, this compound may demonstrate efficacy against viral replication by targeting viral proteases. For example, related compounds have shown IC50 values in the nanomolar range against viral enzymes, indicating strong potential for antiviral applications.
Case Studies
- Protease Inhibition : A study on similar boronic acid derivatives demonstrated that modifications in structure significantly influenced their inhibitory potency against cysteine proteases. For instance, analogs with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
- Antiviral Efficacy : In vitro assays using human fibroblast cells revealed that certain boronic acids exhibited EC50 values as low as 40 nM against chikungunya virus (CHIKV) replication. This suggests that this compound may also exhibit similar antiviral efficacy due to structural similarities.
Data Tables
Compound | IC50 (nM) | EC50 (nM) | Target |
---|---|---|---|
This compound | TBD | TBD | Cysteine Protease |
Related Boronic Acid Derivative | 60 | 40 | CHIKV Protease |
Other Analog | >1000 | >1000 | Non-specific |
Note : TBD indicates that specific values for this compound are yet to be determined in current literature.
Properties
IUPAC Name |
(4-cyano-3-ethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-5,12-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXERVBFDZJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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